内生苷 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

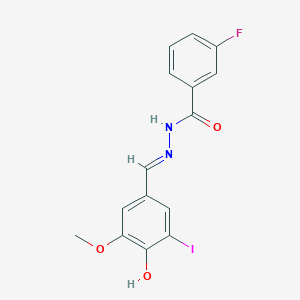

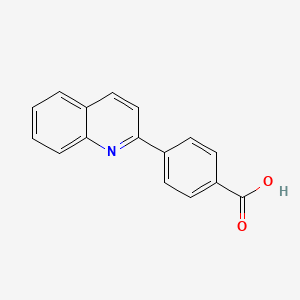

Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide that binds to the exocyst component of the 70 kDa (EXO70) subunit of the exocyst complex (Kd = 253 μM, EXO70A1). ES2 binding inhibits exocytosis and endosomal recycling in plant and mammalian cells. ES2 disrupts protein trafficking between the endosome and plasma membrane, which enhances trafficking to the vacuole for degradation. It also inhibits recycling of endocytosed transferrin to the plasma membrane in HeLa cells and can target multiple isoforms of mammalian EXO70, resulting in misregulation of exocytosis.

科学研究应用

PIN-FORMED 蛋白质的胞内运输

内生苷 2 已被发现会影响拟南芥根表皮细胞中新合成和内吞的 PIN-FORMED2 (PIN2) 池的运输途径 . 它加速了 PIN2 的内吞作用,导致其在细胞质中聚集,并将 PIN2 流向液泡重定向 . 这导致该蛋白在质膜中的丰度大幅下降 .

对其他 PIN-FORMED 蛋白质的影响

除了 PIN2 之外,this compound 还会干扰 PIN-FORMED3 和 PIN-FORMED4 的胞内运输 . 这些蛋白质在 ES2 的影响下也会在细胞质中聚集 .

对 SYT1 无影响

有趣的是,SYT1 是另一种参与胞内运输的蛋白,它对 ES2 处理不敏感,并且没有出现在细胞质聚集体或液泡中 .

高尔基体的改变

超微结构分析表明,ES2 会影响高尔基体,使其堆叠呈现杯状甚至圆形,周围环绕着多个囊泡 . 这会导致形成形状异常的高尔基体堆叠、堆叠残留物、多层结构、分离的高尔基体池环、管状结构和囊泡 .

质膜蛋白组成的改变

This compound 已被证明会改变拟南芥根中的质膜蛋白组成 . 在短时间 ES2 处理后,145 种质膜蛋白的丰度显着降低

作用机制

Target of Action

Endosidin 2 (ES2) primarily targets the exocyst complex , specifically the EXO70 subunit . The exocyst complex plays a crucial role in the process of exocytosis, which is essential for the delivery of proteins and lipids to the plasma membrane or extracellular space in eukaryotes .

Mode of Action

ES2 binds to the EXO70 subunit of the exocyst complex, disrupting the final stages of exocytosis . This disruption affects the trafficking routes of both newly synthesized and endocytic pools of proteins such as PIN-FORMED2 (PIN2) in Arabidopsis root epidermal cells . ES2 also enhances trafficking to the vacuole for degradation .

Biochemical Pathways

ES2 affects the intracellular trafficking of proteins, leading to changes in the directional flow of membrane material between sub-cellular compartments . It accelerates the endocytosis of PIN2, leading to its aggregation in the cytoplasm and redirection of PIN2 flows to vacuoles . This results in a substantial reduction of the abundance of this protein in the plasma membrane .

Pharmacokinetics

It is known that es2 is a cell-permeable drug , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ES2.

Result of Action

The action of ES2 leads to a disturbance in the intracellular trafficking of proteins. For instance, it accelerates the endocytosis of PIN2, leading to its aggregation in the cytoplasm and redirection of PIN2 flows to vacuoles . This results in a substantial reduction of the abundance of this protein in the plasma membrane . ES2 also enhances trafficking to the vacuole for degradation .

Action Environment

The action of ES2 can be influenced by environmental factors. For example, the concentration of ES2 used can affect the extent of its impact on exocytosis and endosomal recycling . Furthermore, the solvent used for stock cultures can also influence the threshold concentration of ES2 . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of ES2.

生化分析

Biochemical Properties

Endosidin 2 is known to interact with the EXO70 subunit of the exocyst complex . This interaction results in the inhibition of exocytosis and endosomal recycling in both plant and human cells . The EXO70 protein is an important component of the exocyst complex that mediates exocytosis, regulating various cellular functions such as neurite outgrowth, epithelial cell polarity establishment, cell motility, and cell morphogenesis in animal cells .

Cellular Effects

Endosidin 2 affects the trafficking routes of both newly synthesized and endocytic pools of proteins in cells . For instance, in Arabidopsis root epidermal cells, it has been observed that Endosidin 2 affects the trafficking routes of PIN-FORMED2 (PIN2), a protein involved in plant growth and development . PIN2 populations accumulated in separated patches, which gradually merged into large and compact ES2 aggregates .

Molecular Mechanism

Endosidin 2 exerts its effects at the molecular level by binding to the EXO70 subunit of the exocyst complex . This binding interaction results in the inhibition of exocytosis and endosomal recycling, thereby affecting the trafficking routes of proteins within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the abundance of certain plasma membrane proteins was significantly reduced following short-term Endosidin 2 treatments . This suggests that Endosidin 2 may have long-term effects on cellular function, possibly through its impact on protein trafficking .

Dosage Effects in Animal Models

While specific dosage effects of Endosidin 2 in animal models have not been reported, it is known that Endosidin 2 is active in both plant and mammalian systems

Metabolic Pathways

Given its role in inhibiting exocytosis and endosomal recycling, it is likely that Endosidin 2 interacts with enzymes or cofactors involved in these processes .

Transport and Distribution

Endosidin 2 is known to affect the transport and distribution of proteins within cells . For example, it has been observed to disrupt the trafficking routes of the PIN2 protein in Arabidopsis root epidermal cells .

Subcellular Localization

Endosidin 2 is known to affect the subcellular localization of proteins. For instance, it has been observed to cause the accumulation of the PIN2 protein in separated patches within the cytoplasm of Arabidopsis root epidermal cells .

属性

IUPAC Name |

3-fluoro-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIADDCURKKFTFW-QGMBQPNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FIN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Endosidin 2 interact with its target and what are the downstream effects?

A: Endosidin 2 specifically targets the Exo70 subunit of the exocyst complex [, ]. This interaction disrupts the final stages of exocytosis, the process by which cells transport molecules outside their membrane-bound compartments [, ]. As a result, Endosidin 2 treatment leads to a dose-dependent inhibition of exocytosis, affecting various cellular processes that rely on this mechanism, including polarized cell growth and cell wall deposition [, ].

Q2: How does Endosidin 2 affect the trafficking of proteins like PIN-FORMED2 (PIN2)?

A: Research indicates that Endosidin 2 significantly alters the trafficking routes of both newly synthesized and endocytosed PIN2 in Arabidopsis root cells []. Upon treatment, PIN2 accumulates in distinct patches within the cytoplasm, which eventually merge into larger aggregates colocalized with endocytic tracer FM4-64. These aggregates suggest disruptions in normal PIN2 trafficking. Additionally, Endosidin 2 accelerates PIN2 endocytosis and redirects its flow towards vacuoles for degradation. This ultimately reduces the abundance of PIN2 at the plasma membrane, likely impacting auxin transport and plant development [].

Q3: Beyond plants, what is the role of Endosidin 2 in mammalian cells?

A: Studies demonstrate that the exocyst complex, the target of Endosidin 2, plays a crucial role in insulin-stimulated glucose uptake in skeletal muscle cells []. Specifically, the exocyst is involved in the trafficking and delivery of the glucose transporter GLUT4 to the plasma membrane upon insulin signaling []. Endosidin 2 treatment, by inhibiting the exocyst, was found to impair this GLUT4 translocation, subsequently hindering glucose uptake in response to insulin []. This finding underscores the potential of Endosidin 2 as a tool to investigate insulin resistance and related metabolic disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)

![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)